Bienvenue dans la boutique en ligne BenchChem!

L-765314

α1B-adrenoceptor selectivity BindingDB

Procure L-765314 for high-selectivity α1B-adrenoceptor blockade (human Ki=2.0 nM). Its 17-200x selectivity over α1A/α1D ensures clean subtype isolation vs. non-selective prazosin. With ~80-fold lower hypotensive potency than terazosin, it allows precise study of α1B-mediated vascular tone without confounding hypotension. Essential for valid pharmacological phenocopying of genetic knockout models.

Molecular Formula C27H34N6O5
Molecular Weight 522.6 g/mol
CAS No. 189349-50-6
Cat. No. B1674089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-765314
CAS189349-50-6
Synonyms4-amino-2-(4-(1-benzyloxycarbonyl)-2(S)-((1,1-dimethylethyl)amino)carbonyl-piperazinyl)-6,7-dimethoxyquinazoline
L 765314
L-765314
Molecular FormulaC27H34N6O5
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1CN(CCN1C(=O)OCC2=CC=CC=C2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC
InChIInChI=1S/C27H34N6O5/c1-27(2,3)31-24(34)20-15-32(11-12-33(20)26(35)38-16-17-9-7-6-8-10-17)25-29-19-14-22(37-5)21(36-4)13-18(19)23(28)30-25/h6-10,13-14,20H,11-12,15-16H2,1-5H3,(H,31,34)(H2,28,29,30)/t20-/m0/s1
InChIKeyCGWOIDCAGBKOQL-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Benzyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate (L-765314): Potent and Selective α1B-Adrenoceptor Antagonist for Research Applications


Benzyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate, commonly designated L-765314 (CAS 189349-50-6), is a synthetic quinazoline derivative that acts as a potent and highly selective competitive antagonist of the α1B-adrenoceptor subtype. It exhibits subnanomolar to low nanomolar affinity for the α1B receptor, with reported Ki values of 2.0 nM for the human receptor and 5.4 nM for the rat receptor . This compound is primarily employed as a pharmacological research tool to dissect the specific physiological roles of α1B-adrenoceptors in cardiovascular regulation, central nervous system function, and other processes, distinct from the actions mediated by the α1A and α1D subtypes .

Why Generic α1-Adrenoceptor Antagonists Cannot Substitute for Benzyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate in α1B-Specific Research


Direct substitution of L-765314 with non-selective α1-adrenoceptor antagonists like prazosin or terazosin, or with α1A-selective agents such as tamsulosin, is scientifically invalid for experiments requiring α1B subtype isolation. L-765314 exhibits a high degree of selectivity for the α1B receptor (e.g., human Ki: α1B = 2.0 nM vs. α1D = 34 nM, a ~17-fold difference) [1]. In contrast, non-selective antagonists like prazosin inhibit all three α1 subtypes with high affinity, obscuring α1B-specific contributions . Furthermore, functional in vivo studies demonstrate that L-765314's effects are distinct; for instance, it is ineffective in inhibiting mydriasis mediated by α1A receptors, unlike α1A-selective antagonists [2]. Therefore, procurement of L-765314 is non-negotiable for achieving α1B-selective pharmacological blockade and generating interpretable, subtype-specific data.

Quantitative Evidence Guide for Benzyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate (L-765314): Differentiation from Comparators


Subtype Selectivity: L-765314's α1B vs. α1D Receptor Affinity Differential Compared to Non-Selective α1-Antagonists

L-765314 demonstrates significant selectivity for the α1B-adrenoceptor over the α1D-adrenoceptor in human cloned receptor binding assays. While its affinity for the human α1B receptor is 2.0 nM, its affinity for the human α1D receptor is 34 nM, representing a ~17-fold difference [1]. This contrasts with the non-selective α1-antagonist prazosin, which shows high and similar affinity across all α1 subtypes (e.g., α1A Ki ≈ 0.1-0.2 nM, α1B Ki ≈ 0.3 nM, α1D Ki ≈ 0.3 nM) . Therefore, L-765314 provides a superior tool for isolating α1B-mediated signaling in systems where both α1B and α1D receptors are present.

α1B-adrenoceptor selectivity BindingDB Ki

Functional Selectivity in Ex Vivo Tissue: L-765314 Does Not Inhibit α1A-Mediated Contraction Unlike α1A-Selective Antagonists

In isolated guinea pig thoracic aorta, L-765314 (an α1B-antagonist) failed to substantially suppress contractions induced by phenylephrine [1]. This is in stark contrast to the α1A-selective antagonist RS-100329 and the non-selective antagonist prazosin, which potently inhibit such contractions. This functional evidence confirms that L-765314 does not functionally antagonize α1A-adrenoceptors at concentrations relevant for α1B blockade, providing a clean pharmacological tool for ex vivo tissue bath experiments where α1A and α1B receptors are co-expressed.

functional selectivity ex vivo aorta α1A-adrenoceptor

In Vivo Hemodynamic Potency: L-765314 Exhibits 80-Fold Lower Hypotensive Potency than the Non-Selective Antagonist Terazosin

In anesthetized Sprague-Dawley rats, intravenous administration of L-765314 produced a dose-dependent decrease in mean arterial pressure (MAP) but was significantly less potent than the non-selective α1-antagonist terazosin. The dose required to produce a 50% decrease in MAP (AD50) for L-765314 was 0.89 mg/kg, whereas terazosin was 80-fold more potent . This data confirms that while α1B receptors contribute to vascular tone, their blockade alone has a much smaller impact on systemic blood pressure compared to the combined blockade of multiple α1 subtypes achieved by non-selective agents.

in vivo hypotensive potency cardiovascular AD50

In Vivo Target Engagement: L-765314 Demonstrates Functional Selectivity Over α1A Receptors in a Mydriasis Model

The functional selectivity of L-765314 was demonstrated in a rat model of sympathetic nerve stimulation-induced mydriasis (pupil dilation). Intravenous administration of L-765314 at doses up to 3 mg/kg was completely ineffective at inhibiting this response, which is known to be exclusively mediated by α1A-adrenoceptors [1]. In contrast, the α1A-selective antagonist RS-100329 and the non-selective antagonist prazosin potently block this response. This confirms that L-765314's selectivity profile extends to in vivo functional assays, providing a clean tool for dissecting α1B-mediated physiological responses.

mydriasis α1A-adrenoceptor functional selectivity in vivo

Melanogenesis Modulation: L-765314's Unique Off-Target Effect on Melanin Production via PKC Inhibition

Beyond its primary action on α1B-adrenoceptors, L-765314 has been reported to reduce melanin production in normal human melanocytes and B16F10 melanoma cells. This effect is attributed to its targeting of protein kinase C (PKC)-dependent regulation of tyrosinase activity . While this is not a comparator-driven differentiation for α1B pharmacology, it represents a notable and potentially confounding off-target effect that is not shared by all α1-antagonists. Prazosin, for instance, has not been reported to have this effect. Therefore, researchers investigating melanogenesis or using melanocyte models should be aware of this unique property when selecting an α1B antagonist.

melanogenesis PKC tyrosinase off-target

Blood-Brain Barrier Permeability: L-765314's Limited CNS Penetration vs. Centrally-Active α1-Antagonists

L-765314 is reported to have limited ability to cross the blood-brain barrier (BBB), restricting its pharmacological effects to peripheral tissues . This contrasts with some other α1-antagonists like prazosin and terazosin, which are known to be centrally active and can influence CNS functions such as anxiety, sedation, and memory. This property is critical for dissecting the peripheral vs. central roles of α1B-adrenoceptors. For example, in the tail suspension test, L-765314's effects on immobility are observed only when administered peripherally, confirming its lack of central action [1].

blood-brain barrier CNS penetration pharmacokinetics

Optimal Research and Industrial Application Scenarios for Benzyl (2S)-4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-2-(tert-butylcarbamoyl)piperazine-1-carboxylate (L-765314)


Dissecting α1-Adrenoceptor Subtype Contributions in Cardiovascular Physiology

L-765314 is the preferred tool for in vivo and ex vivo studies aimed at isolating the specific role of α1B-adrenoceptors in blood pressure regulation and vascular contractility. Its 80-fold lower hypotensive potency compared to the non-selective antagonist terazosin allows for investigation of α1B-mediated effects without the confounding influence of profound hypotension caused by blocking other α1 subtypes . This makes it ideal for studies in anesthetized or conscious rats where precise modulation of vascular tone is required.

Investigating α1B-Specific Signaling in Cell Lines Expressing Multiple α1 Subtypes

In cellular models where α1A, α1B, and α1D receptors are co-expressed (e.g., many vascular smooth muscle cells or certain neuronal cultures), L-765314's ~17-fold selectivity for α1B over α1D (and lack of functional α1A antagonism) enables researchers to confidently attribute observed downstream signaling events (e.g., calcium flux, MAPK activation) specifically to α1B receptor activation [1]. Using a non-selective antagonist like prazosin would abolish signaling from all subtypes, obscuring subtype-specific contributions.

Peripheral vs. Central α1B Function Discrimination in Behavioral Studies

L-765314's reported inability to cross the blood-brain barrier makes it a uniquely valuable tool for distinguishing peripheral from central α1B-mediated effects in behavioral pharmacology . For example, in the tail suspension test, peripheral administration of L-765314 can reveal the peripheral α1B component of antidepressant-like drug effects, whereas centrally active antagonists like prazosin would block both central and peripheral contributions [1].

Validation of α1B Knockout or Knockdown Models

L-765314 serves as a critical pharmacological control in studies using genetic models of α1B-adrenoceptor deletion or silencing. By administering L-765314 to wild-type animals, researchers can verify that the phenotype observed in knockout mice is indeed due to loss of α1B function and not a developmental compensation artifact. The compound's high selectivity and well-defined in vivo profile (e.g., lack of effect on α1A-mediated mydriasis) provide a clean pharmacological phenocopy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-765314

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.